An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) Sodium Salt (DOPG)
An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) Sodium Salt (DOPG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt (DOPG), a key anionic phospholipid in membrane research and drug delivery systems. We will delve into its structural characteristics, physicochemical properties, and its pivotal role in the formulation of liposomes and other lipid-based nanoparticles.
Unveiling the Structure of DOPG
1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt is a glycerophospholipid distinguished by its specific molecular architecture. The backbone is a stereospecifically numbered glycerol molecule (sn-glycero), where two oleic acid chains are esterified to the sn-1 and sn-2 positions. The phosphate group is attached to the sn-3 position, which is then linked to a racemic glycerol headgroup (1'-rac-glycerol).[1]
The oleic acid moieties are unsaturated fatty acids, each containing a single cis double bond. This "kink" in the acyl chains is crucial to the fluidity of membranes containing DOPG. The presence of the phosphoglycerol headgroup imparts a net negative charge to the molecule at physiological pH.
Below is a two-dimensional representation of the DOPG sodium salt structure:
Caption: 2D chemical structure of DOPG sodium salt.
Physicochemical Properties: A Quantitative Overview
The unique structural features of DOPG give rise to its distinct physicochemical properties, which are summarized in the table below. These properties are fundamental to its behavior in aqueous environments and its utility in various applications.
| Property | Value | Source(s) |
| Molecular Formula | C₄₂H₇₈NaO₁₀P | [2] |
| Molecular Weight | 797.03 g/mol | |
| CAS Number | 67254-28-8 | [1] |
| Charge | Anionic | [3] |
| Phase Transition Temperature (Tm) | -18 °C | [4][5] |
Causality Behind the Properties:
The low phase transition temperature of -18 °C is a direct consequence of the two unsaturated oleoyl chains. The cis double bonds introduce kinks in the hydrocarbon tails, preventing tight packing and thereby maintaining a fluid, liquid-crystalline state at and above physiological temperatures.[6] This inherent fluidity is a critical attribute for creating dynamic and functional model membranes.
It is important to note that for double-chain amphiphiles like DOPG, the concept of a critical micelle concentration (CMC) is not typically applicable. Instead of forming micelles, these lipids self-assemble into bilayers, which can then form vesicles or liposomes in aqueous solutions.[7][8]
The Role of DOPG in Research and Drug Delivery
DOPG is a versatile tool in the hands of researchers and drug development professionals, primarily due to its ability to form stable lipid bilayers and introduce a negative surface charge.
Liposome Formulation
DOPG is frequently incorporated into liposomal formulations to modulate their physical and biological properties. The negative charge conferred by DOPG can prevent aggregation of liposomes through electrostatic repulsion and can influence their interaction with biological systems.[9]
Experimental Protocol: Preparation of DOPG-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes with a defined size.
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., a mixture of a neutral lipid like DOPC and DOPG) in a suitable organic solvent such as chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under a high vacuum for at least one hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a specific size, subject the MLV suspension to extrusion.
-
This involves repeatedly passing the lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. This process yields small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a narrow size distribution.
-
Caption: Workflow for preparing unilamellar liposomes.
Mimicking Biological Membranes
The inner leaflet of the plasma membrane of many cell types is enriched in anionic phospholipids. Incorporating DOPG into model membranes allows researchers to mimic this negative charge, which is crucial for studying the interactions of proteins and peptides with cell surfaces.
Interactions with Biomolecules: The Influence of Electrostatics
The negative charge of DOPG-containing membranes plays a significant role in their interactions with biomolecules, particularly those with positively charged domains.
Many cell-penetrating peptides and antimicrobial peptides, for instance, have a net positive charge. Their initial interaction with a target cell membrane is often mediated by electrostatic attraction to anionic lipids like DOPG. This initial binding can then trigger subsequent events such as membrane disruption or peptide translocation.
Caption: Electrostatic interaction of a cationic peptide with a DOPG membrane.
Conclusion
1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt is a cornerstone phospholipid in membrane biophysics and drug delivery research. Its well-defined structure, characterized by unsaturated acyl chains and an anionic headgroup, imparts critical properties of fluidity and negative surface charge to lipid bilayers. Understanding the fundamental characteristics of DOPG is essential for the rational design of liposomal drug carriers and for elucidating the complex interactions that occur at the cell membrane interface.
References
-
ResearchGate. (n.d.). Structural comparison of DOPC, DOPE and DOPG unsaturated lipids. Retrieved from [Link]
-
PubChem. (n.d.). Dioleoyl phosphatidylglycerol. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]
-
Creative Biostructure. (n.d.). 1,2-Dioleoyl-sn-Glycero-3-Phosphatidylglycerol Na salt (DOPG). Retrieved from [Link]
-
MDPI. (2021). Stable DOPG/Glycyrrhizin Vesicles with a Wide Range of Mixing Ratios: Structure and Stability as Seen by Scattering Experiments and Cryo-TEM. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine. Retrieved from [Link]
-
PubMed. (1995). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-dioleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt. Retrieved from [Link]
-
PMC. (2021). Stable DOPG/Glycyrrhizin Vesicles with a Wide Range of Mixing Ratios: Structure and Stability as Seen by Scattering Experiments and Cryo-TEM. Retrieved from [Link]
-
Walsh Medical Media. (2018). Determination of Critical Micelle Concentration and Thermodynamic Evaluations of Micellization of GMS. Retrieved from [Link]
-
National Institute of Standards and Technology. (2006). Determination of Lipid Phase Transition Temperatures in Hybrid Bilayer Membranes. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt). Retrieved from [Link]
-
PMC. (2012). Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). What Is The Transition Temperature Of The Lipid? Retrieved from [Link]
-
Biophysical Society. (2014). Examining the Contributions of Lipid Shape and Headgroup Charge on Bilayer Behavior. Retrieved from [Link]
-
ResearchGate. (2010). The growth of micelles, and the transition to bilayers, in mixtures of a single-chain and a double-chain cationic surfactant investigated with small-angle neutron scattering. Retrieved from [Link]
-
NIST. (1971). Critical micelle concentrations of aqueous surfactant systems. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3.2.3: Micelles and Bilayers. Retrieved from [Link]
-
Quora. (2017). What is the difference between a micelle and a lipid bilayer? Retrieved from [Link]
-
Biocompare. (n.d.). 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) from Aladdin Scientific. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 1,2-dioleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | C42H78NaO10P | CID 23702460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stable DOPG/Glycyrrhizin Vesicles with a Wide Range of Mixing Ratios: Structure and Stability as Seen by Scattering Experiments and Cryo-TEM | MDPI [mdpi.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Stable DOPG/Glycyrrhizin Vesicles with a Wide Range of Mixing Ratios: Structure and Stability as Seen by Scattering Experiments and Cryo-TEM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. creative-biostructure.com [creative-biostructure.com]
